molecular formula C10H11NO2S B12815194 Ethyl 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylate

Ethyl 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylate

Cat. No.: B12815194
M. Wt: 209.27 g/mol
InChI Key: APQJBKSVOPELRR-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound featuring a fused thiophene-pyrrole system. Its molecular formula is C₉H₉NO₂S (MW: 195.24 g/mol) . The structure includes an ethyl ester group at position 5 and a methyl substituent at position 6, which influences steric and electronic properties. This compound serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and materials science due to its aromatic and electron-rich thieno-pyrrole core.

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

ethyl 6-methylthieno[2,3-b]pyrrole-5-carboxylate

InChI

InChI=1S/C10H11NO2S/c1-3-13-10(12)8-6-7-4-5-14-9(7)11(8)2/h4-6H,3H2,1-2H3

InChI Key

APQJBKSVOPELRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C)SC=C2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Ethyl 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and antimicrobial agent. Its unique structure allows it to interact with biological targets effectively .

Industry: In the industrial sector, it is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Mechanism of Action

The mechanism of action of ethyl 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate inflammatory pathways and microbial growth .

Comparison with Similar Compounds

Comparison with Structural Analogues

Thieno[2,3-b]pyrrole Derivatives

Ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate
  • Molecular Formula : C₁₁H₁₄N₂O₂S (MW: 238.31 g/mol) .
  • Key Differences: Substitutions: Amino group at position 4 and methyl groups at positions 2 and 3. Impact: Enhanced reactivity for nucleophilic substitutions or cyclization reactions due to the amino group . Applications: Potential as a precursor for bioactive molecules, leveraging the amino group for further functionalization.
Ethyl 2,3-Dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate
  • Molecular Formula: C₁₉H₁₈F₃NO₂S (MW: 381.4 g/mol) .
  • Key Differences :
    • Substitutions: Methyl groups at positions 2 and 3, and a trifluoromethylbenzyl group at position 4.
    • Impact : Increased hydrophobicity and electron-withdrawing effects from the CF₃ group, improving binding affinity in medicinal chemistry applications .
Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
  • Molecular Formula: C₈H₇NO₂S (MW: 181.21 g/mol) .
  • Key Differences: Ester Group: Methyl ester instead of ethyl. Impact: Lower molecular weight and altered solubility profile. Ethyl esters generally exhibit better solubility in non-polar solvents .

Furo[2,3-b]pyrrole Analogues

Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate
  • Molecular Formula: C₉H₉NO₃ (MW: 179.18 g/mol) .
  • Key Differences: Heteroatom: Oxygen in the furan ring vs. sulfur in thiophene. Impact: Reduced aromaticity and electron density compared to thieno derivatives, affecting reactivity in electrophilic substitutions .

Functionalized Derivatives

Ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
  • Key Features : Bromine at position 2 and a long alkyl chain (dodecyl) at position 4 .
  • Impact : Bromine enables cross-coupling reactions (e.g., Suzuki), while the alkyl chain enhances solubility in organic solvents for materials science applications .
Methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate
  • Molecular Formula: C₉H₇NO₃S (MW: 209.22 g/mol) .
  • Key Differences: Formyl group at position 2. Impact: The aldehyde group facilitates condensation reactions (e.g., Knoevenagel), making it a key intermediate for synthesizing conjugated systems .

Comparative Analysis of Properties

Structural and Electronic Effects

  • Substituents: Electron-donating groups (e.g., methyl, amino) increase nucleophilicity, while electron-withdrawing groups (e.g., CF₃, Br) enhance electrophilic reactivity .
  • Heteroatom Influence: Thiophene (S) vs. furan (O): Thieno derivatives exhibit greater aromatic stability and electron delocalization, impacting UV-Vis absorption and charge transport in semiconductors .

Data Table: Key Compounds and Properties

Compound Name Molecular Formula MW (g/mol) Key Substituents Applications/Reactivity
Ethyl 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylate C₉H₉NO₂S 195.24 6-Me, 5-CO₂Et Intermediate for pharmaceuticals
Ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate C₁₁H₁₄N₂O₂S 238.31 4-NH₂, 2,3-diMe Bioactive molecule synthesis
Ethyl 2,3-dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate C₁₉H₁₈F₃NO₂S 381.40 2,3-diMe, 6-CF₃Bn Medicinal chemistry lead optimization
Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate C₈H₇NO₂S 181.21 5-CO₂Me Solubility studies
Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate C₉H₉NO₃ 179.18 6-Me, 5-CO₂Me, furan ring Comparative electronic studies

Biological Activity

Ethyl 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound with a unique structure that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its antimicrobial and anti-inflammatory effects, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a thieno[2,3-b]pyrrole core structure characterized by a fused thiophene and pyrrole ring system. The presence of an ethyl carboxylate functional group at the 5-position and a methyl group at the 6-position enhances its reactivity and solubility, making it a candidate for various biological applications .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µM
Escherichia coli75 µM
Bacillus subtilis100 µM

These findings suggest that the compound may be particularly effective against certain pathogens, potentially serving as a lead compound for the development of new antimicrobial agents .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory responses by inhibiting specific enzymes or pathways involved in inflammation.

The precise mechanisms underlying the anti-inflammatory activity are still under investigation. However, it is hypothesized that the compound interacts with molecular targets involved in inflammatory signaling pathways, potentially leading to reduced production of pro-inflammatory cytokines .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thienopyrrole derivatives, including this compound. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .
  • Inflammation Modulation Study : In vitro experiments have shown that this compound can reduce the expression of inflammatory markers in cultured cells. This suggests its potential application in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with other thienopyrrole derivatives:

Table 2: Comparison of Thienopyrrole Derivatives

Compound NameMolecular FormulaKey Features
Thieno[2,3-b]pyrrole-2-carboxylic acidC8H7NO2SLacks ethyl group; more polar
Thieno[2,3-b]pyrrole-4-carboxylic acidC8H7NO2SDifferent substitution pattern
This compoundC9H9NO2SUnique substitution pattern enhancing solubility

This compound stands out due to its specific substitution pattern that enhances both solubility and reactivity compared to other derivatives .

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